molecular formula C8H10N4S2 B1326994 4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-56-7

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B1326994
M. Wt: 226.3 g/mol
InChI Key: SRNIXGJTHXPWDA-UHFFFAOYSA-N
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Description

The compound "4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol" is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is known for its versatility in chemical reactions and its ability to form various derivatives with potential biological activities. The presence of the thienyl group and the thiol functionality suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of triazine derivatives often involves the use of building blocks that can undergo cyclization and substitution reactions. For instance, the synthesis of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives is achieved by a one-pot reaction using 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one as a building block, reacting with various electrophiles to extend the triazine ring system . Similarly, the reactivity of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol towards carbonyl compounds leads to the formation of novel triazolotriazine and triazolophthalazine derivatives . These methods demonstrate the reactivity of amino and hydrazineyl substituted triazines, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can adopt various tautomeric forms and exhibit resonance stabilization. For example, the crystal and molecular structure of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles reveals a highly delocalized system with the possibility of tautomeric forms, as confirmed by X-ray diffraction . This suggests that the molecular structure of "4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol" would also exhibit tautomeric stability and could be influenced by substituents on the triazine ring.

Chemical Reactions Analysis

Triazine derivatives are known to participate in various chemical reactions, including cyclization, substitution, and condensation reactions. The interaction of triazine derivatives with carbonyl compounds, halides, and other electrophiles leads to the formation of a wide array of heterocyclic compounds with potential biological activities . The thiol group in the compound of interest could also undergo reactions such as alkylation, arylation, and oxidation, which could be utilized to synthesize further derivatives or to modify its chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure, which includes factors such as tautomerism, resonance, and the nature of substituents. The presence of amino, thiol, and thienyl groups in "4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol" suggests that it would have distinct spectroscopic characteristics, such as specific NMR and IR signals, and could exhibit unique solubility and stability properties. The crystal structure of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, shows extensive hydrogen bonding and pi-pi stacking interactions, which could also be relevant for the compound .

Scientific Research Applications

Electrochemical Behavior in Non-Aqueous Media

Research has examined the electrochemical behavior of triazine derivatives, including compounds structurally similar to 4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol, in non-aqueous media. Studies using electrochemical techniques like differential pulse voltammetry and cyclic voltammetry have revealed insights into the redox behavior of these compounds, particularly highlighting the role of thiol groups in such reactions. These findings are significant for understanding the electrochemical properties of triazine derivatives in various applications (Farzinnejad et al., 2005).

Anticancer Potential

Triazine derivatives have been explored for their potential pharmacological activities, particularly in anticancer research. The synthesis of new fused heterobicyclic nitrogen systems using triazine derivatives has led to compounds showing activity as cytotoxic agents against different cancer cell lines. This highlights the significance of triazine derivatives in developing new anticancer drugs (Saad et al., 2011).

Synthesis and Biological Activity

The synthesis of thienyl-triazine-sulphonamide conjugates from precursor amines has been investigated, showing the potential for antibacterial, antifungal, antioxidant, and anticancer activity. This research demonstrates the broad spectrum of biological activities that triazine derivatives can exhibit, making them valuable in pharmaceutical research (Aly et al., 2015).

Applications in Photovoltaic Devices

Triazine derivatives have also found applications in the field of photovoltaic devices. Studies have shown that certain triazine-based compounds can be used in the synthesis of materials with desirable optical properties, which are crucial for the development of efficient photovoltaic devices. This represents a promising direction for the use of triazine derivatives in renewable energy technologies (Halim et al., 2018).

properties

IUPAC Name

4-amino-2-(3-methylthiophen-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c1-4-2-3-14-5(4)6-10-7(9)12-8(13)11-6/h2-3,6H,1H3,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNIXGJTHXPWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2NC(=S)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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